2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

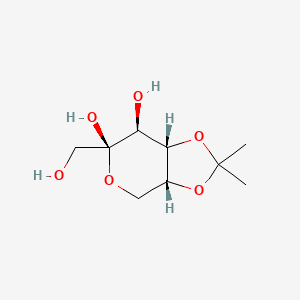

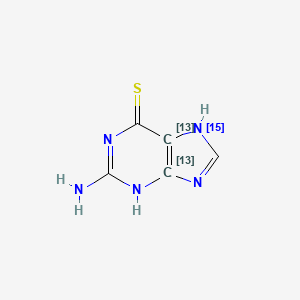

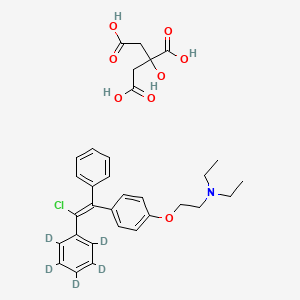

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 is the labelled analogue of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate . It is a possible impurity of Flecainide . The molecular formula is C13H6D3F9O4 and the molecular weight is 403.21 .

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 can be represented by the SMILES stringOC(=O)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F . The InChI string is InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) . Physical And Chemical Properties Analysis

The compound is a semi-solid . It is soluble in Dichloromethane and Methanol . The storage temperature is recommended to be at 2-8°C .科学的研究の応用

Synthesis and Antiarrhythmic Activity

A significant application of compounds derived from 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate-d3 is in the synthesis and evaluation of antiarrhythmic agents. Studies have shown that benzamides with trifluoroethoxy ring substituents exhibit potent oral antiarrhythmic activity. Notably, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, derived from this compound, has been studied extensively and selected for clinical trials as an antiarrhythmic (Banitt et al., 1977).

Route to Trifluoromethylated Heterocycles

Another application involves the synthesis of trifluoromethylated heterocycles. The compound reacts with anilines to form N-hexafluoroisopropylated products. This reaction pathway is crucial for developing various chemical entities, particularly in pharmaceutical and agrochemical industries (Kubota et al., 1983).

Novel Polyimides Synthesis

In polymer science, this compound serves as a precursor for synthesizing novel fluorinated polyimides. These polymers, characterized by high thermal stability, excellent mechanical properties, and solubility in various organic solvents, have potential applications in high-performance materials (Yin et al., 2005).

Preparation of Fluorinated Compounds

The compound is also vital in preparing various fluorinated entities, significantly used in making polymers, blood substitutes, pharmaceuticals, and pesticides. It's involved in forming fluoroalkoxy benzenes, demonstrating the compound's utility in diverse synthetic pathways (Gupton et al., 1982).

Electrophilic Trifluoromethylation

In the field of organic synthesis, the compound is instrumental in electrophilic trifluoromethylation reactions. These reactions are crucial for introducing trifluoromethyl groups into various substrates, which can significantly alter the chemical and physical properties of the resulting compounds (Dmowski et al., 1997).

Safety and Hazards

作用機序

Mode of Action

It is known that the compound can excite the central nervous system and reduce convulsions, similar to electroconvulsive therapy . This suggests that the compound may interact with its targets to modulate neuronal activity.

Result of Action

It has been suggested that the compound can diminish self-discharge of li-s cells having both low- and high-sulfur-loading sulfur cathodes .

Action Environment

It is known that the compound is highly flammable and should be stored in a cool, well-ventilated area away from sources of ignition .

特性

| { "Design of the Synthesis Pathway": [ "The synthesis pathway for the compound '2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3' involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol and thionyl chloride to form 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride. The resulting product is then reacted with deuterated 2,2,2-trifluoroethanol and triethylamine to yield the final product." ], "Starting Materials": [ "2,5-dihydroxybenzoic acid", "2,2,2-trifluoroethanol", "thionyl chloride", "deuterated 2,2,2-trifluoroethanol", "triethylamine" ], "Reaction": [ "Step 1: 2,5-dihydroxybenzoic acid is reacted with 2,2,2-trifluoroethanol and thionyl chloride in the presence of a catalyst such as pyridine to form 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride.", "Step 2: The resulting product from step 1 is then reacted with deuterated 2,2,2-trifluoroethanol and triethylamine in the presence of a catalyst such as DMAP to yield the final product, '2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3'." ] } | |

CAS番号 |

1246814-69-6 |

製品名 |

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 |

分子式 |

C13H9F9O4 |

分子量 |

403.215 |

IUPAC名 |

2,2,2-trifluoroethyl 2,4,5-trideuterio-3,6-bis(2,2,2-trifluoroethoxy)benzoate |

InChI |

InChI=1S/C13H9F9O4/c14-11(15,16)4-24-7-1-2-9(25-5-12(17,18)19)8(3-7)10(23)26-6-13(20,21)22/h1-3H,4-6H2/i1D,2D,3D |

InChIキー |

RXCBHSJSTYMELN-CBYSEHNBSA-N |

SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)OCC(F)(F)F |

同義語 |

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 2,2,2-Trifluoroethyl Ester; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。